Lariciresinol ferulate
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Overview
Description
[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound characterized by its multiple hydroxy and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the compound to form the prop-2-enoate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include quinones, phenols, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant properties. The presence of multiple hydroxy groups suggests it may scavenge free radicals, thereby protecting cells from oxidative damage.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to its efficacy in treating conditions related to oxidative stress, such as neurodegenerative diseases.
Industry
Industrially, the compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Mechanism of Action
The mechanism by which [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate exerts its effects involves its interaction with free radicals. The hydroxy groups donate electrons to neutralize free radicals, thereby preventing oxidative damage. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-hydroxy-3-methoxyphenyl)ethanol]
- [4-hydroxy-3-methoxybenzaldehyde]
- [4-hydroxy-3-methoxybenzoic acid]
Uniqueness
Compared to similar compounds, [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate possesses a unique oxolan ring structure that enhances its stability and reactivity. This structural feature allows for a broader range of chemical modifications and applications, making it a more versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C30H32O9 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3 |
InChI Key |
NNFCVTSCCNBWCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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